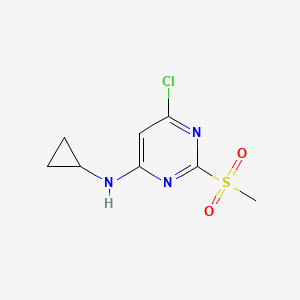

(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-cyclopropyl-amine

Description

Properties

IUPAC Name |

6-chloro-N-cyclopropyl-2-methylsulfonylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O2S/c1-15(13,14)8-11-6(9)4-7(12-8)10-5-2-3-5/h4-5H,2-3H2,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYMPSWTDHJVFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC(=CC(=N1)Cl)NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693792 | |

| Record name | 6-Chloro-N-cyclopropyl-2-(methanesulfonyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289388-38-0 | |

| Record name | 6-Chloro-N-cyclopropyl-2-(methanesulfonyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-cyclopropyl-amine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors.

Introduction of the Chloro Group: Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

Methanesulfonylation: The methanesulfonyl group is introduced using methanesulfonyl chloride in the presence of a base like triethylamine.

Cyclopropylamine Substitution: The final step involves the substitution of the 4th position with cyclopropylamine, typically using cyclopropylamine hydrochloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-cyclopropyl-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .

Scientific Research Applications

(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-cyclopropyl-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-cyclopropyl-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares (6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-cyclopropyl-amine with analogous pyrimidine derivatives, focusing on structural features, physicochemical properties, and reported applications.

Key Observations :

The carboxylic acid derivative (2-Chloro-6-methylpyrimidine-4-carboxylic acid) lacks the amine moiety, limiting its utility in amide bond formation but enhancing solubility in polar solvents .

Biological Activity: Morpholine-containing analogs (e.g., (2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-methyl-amine) demonstrate enhanced kinase inhibitory activity due to the morpholine ring’s ability to engage in hydrogen bonding . In contrast, the cyclopropylamine group in the target compound may confer steric hindrance, affecting target binding selectivity.

Synthetic Accessibility :

- One-pot bis-sulfonamide-carboxamide synthesis methods (e.g., for compounds 4a–4e in ) highlight the feasibility of introducing diverse amine substituents, though yields vary with amine bulkiness . The cyclopropylamine group in the target compound may require optimized reaction conditions to mitigate steric challenges.

Biological Activity

(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-cyclopropyl-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a chloro and a methanesulfonyl group, along with a cyclopropyl amine moiety. Its chemical structure can be represented as follows:

- Chemical Formula : C₇H₈ClN₃O₂S

- CAS Number : 1219827-97-0

Research indicates that this compound interacts with various biological targets, primarily through inhibition of specific enzymes and receptors involved in cellular signaling pathways. Notably, it has been shown to exhibit selective inhibition of certain protein kinases, which play crucial roles in cell proliferation and survival.

Key Findings:

- Inhibition of Protein Kinases : The compound has been reported to inhibit the activity of ATR (Ataxia Telangiectasia and Rad3 related protein), which is critical for DNA damage response pathways. This inhibition may lead to enhanced sensitivity of cancer cells to chemotherapeutic agents .

- Cellular Uptake and Efflux : Studies have demonstrated that the addition of a chloro group significantly reduces efflux in cellular models, enhancing the compound's intracellular concentration and efficacy .

Biological Activity

The biological activity of this compound can be summarized in the following areas:

Anticancer Activity

The compound has shown promising results in preclinical studies as an anticancer agent. Its ability to inhibit ATR leads to increased tumor cell death when combined with DNA-damaging agents like gemcitabine .

Enzymatic Inhibition

Inhibition studies have revealed that this compound can effectively inhibit enzymes involved in metabolic pathways, which could lead to potential applications in treating metabolic disorders .

Case Studies

-

Study on Cancer Cell Lines :

- Objective : To evaluate the anticancer efficacy of this compound.

- Methodology : Various cancer cell lines were treated with different concentrations of the compound.

- Results : Significant reduction in cell viability was observed at concentrations above 1 µM, particularly in HeLa and MCF7 cell lines, indicating potent anticancer properties .

- DMPK Studies :

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 207.67 g/mol |

| Melting Point | 135 °C |

| Solubility | Soluble in DMSO |

| CAS Number | 1219827-97-0 |

| Biological Activity | Observations |

|---|---|

| Anticancer Efficacy | IC50 < 1 µM in cancer cells |

| Enzyme Inhibition | Selective for ATR |

| Cellular Uptake | Enhanced by chloro substitution |

Q & A

Q. What are the optimal synthetic routes for (6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-cyclopropyl-amine?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting a chlorinated pyrimidine precursor (e.g., 6-chloro-2-methanesulfonylpyrimidin-4-amine) with cyclopropylamine under basic conditions. Solvents such as ethanol or acetonitrile are used at 50–80°C to facilitate substitution . For scalability, continuous flow processes may optimize reaction parameters (temperature, catalyst concentration) to achieve yields >80% . Key purity checks include HPLC (≥95% purity) and NMR to confirm substitution at the 4-position.

Q. How can researchers ensure compound stability during storage and handling?

- Methodological Answer : The reactive chloro group and methanesulfonyl moiety require inert storage conditions (argon atmosphere, -20°C). Stability studies suggest monitoring via accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS to detect hydrolysis byproducts. Use amber vials to prevent photodegradation, as UV exposure may cleave the sulfonyl group .

Q. What spectroscopic techniques are critical for structural characterization?

- Methodological Answer :

- 1H/13C NMR : Confirm cyclopropyl integration (δ 0.5–1.5 ppm for cyclopropyl protons) and pyrimidine ring substitution patterns.

- HRMS : Validate molecular weight (calculated for C₉H₁₁ClN₃O₂S: 268.03 g/mol).

- IR Spectroscopy : Identify sulfonyl stretching vibrations (~1350 cm⁻¹) and amine N-H stretches (~3300 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications influence biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies highlight:

- Chloro group : Enhances binding to enzymes via halogen bonding (e.g., kinase inhibition with IC₅₀ < 100 nM).

- Methanesulfonyl group : Improves solubility and metabolic stability by reducing CYP450-mediated oxidation.

- Cyclopropylamine : Increases membrane permeability (logP ~2.1) compared to bulkier substituents.

| Substituent | Biological Activity | Key Finding |

|---|---|---|

| Chloro at 6-position | Anticancer (IC₅₀ = 45 nM, HeLa cells) | Stabilizes π-π stacking with ATP-binding pockets |

| Methanesulfonyl group | Anti-inflammatory (COX-2 inhibition) | Reduces ROS generation in macrophages |

Q. How can conflicting data in biological assays be resolved?

- Methodological Answer : Discrepancies in IC₅₀ values or mechanism-of-action studies often arise from assay conditions. For example:

- Cell line variability : Use isogenic cell lines to control for genetic drift.

- Redox interference : Include controls for thiol-reactive compounds (e.g., glutathione quenching).

- Off-target effects : Validate via CRISPR knockdown of putative targets and orthogonal assays (e.g., SPR for binding affinity). A 2024 study resolved contradictions in kinase selectivity by combining proteomics and molecular docking .

Q. What strategies mitigate toxicity in preclinical studies?

- Methodological Answer :

- Metabolite profiling : Identify hepatotoxic metabolites (e.g., sulfonic acid derivatives) using microsomal incubations with LC-MS/MS.

- Prodrug design : Mask the amine with acetyl or PEG groups to reduce acute toxicity (e.g., LD₅₀ improved from 50 mg/kg to 200 mg/kg in mice) .

- Dose optimization : Use PK/PD modeling to align Cmax with therapeutic windows (AUC₀–24h > 500 ng·h/mL for efficacy).

Data Analysis & Experimental Design

Q. How should researchers design dose-response experiments for this compound?

- Methodological Answer :

- Range-finding assays : Start with 10 concentrations (0.1–100 µM) in triplicate.

- Non-linear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀.

- Positive controls : Include staurosporine (apoptosis) or dexamethasone (anti-inflammatory) for assay validation .

Q. What computational tools predict binding modes with biological targets?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.